L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is a peptide compound composed of five amino acids: leucine, asparagine, histidine, and two additional leucine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-leucine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-histidine, L-leucine, and the final L-leucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino groups can be substituted with other functional groups through reactions with reagents such as acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Histidine derivatives.
Reduction: Thiol-containing peptides.
Substitution: Acylated peptides.
Scientific Research Applications
L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine has various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-histidyl-L-leucyl-L-leucine: Similar structure but lacks the asparagine residue.
L-Asparaginyl-L-histidyl-L-leucyl-L-leucine: Similar structure but lacks one leucine residue.
L-Histidyl-L-leucyl-L-leucine: Similar structure but lacks both asparagine and one leucine residue.
Uniqueness
L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both asparagine and histidine residues allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
920530-93-4 |
---|---|
Molecular Formula |
C28H48N8O7 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H48N8O7/c1-14(2)7-18(29)24(38)33-21(11-23(30)37)27(41)35-20(10-17-12-31-13-32-17)26(40)34-19(8-15(3)4)25(39)36-22(28(42)43)9-16(5)6/h12-16,18-22H,7-11,29H2,1-6H3,(H2,30,37)(H,31,32)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
WHQWKDKORGIOST-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.